molecular formula C20H23NO4 B3011351 (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one CAS No. 896858-57-4

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B3011351
CAS No.: 896858-57-4
M. Wt: 341.407
InChI Key: HHAHMZQUSFDEST-WQRHYEAKSA-N
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Description

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.407. The purity is usually 95%.
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Scientific Research Applications

Anticholinesterase Activity

Benzofuran derivatives have been explored for their anticholinesterase properties, which could make them potential candidates for treating diseases associated with cholinesterase inhibition. A study demonstrated that novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine exhibited potent inhibition against acetyl- (AChE) or butyrylcholinesterase (BChE), with some compounds showing remarkable selectivity for either enzyme. This indicates their potential application in treating diseases like Alzheimer's, where cholinesterase inhibitors play a therapeutic role (Luo et al., 2005).

Pharmaceutical Intermediates

Benzofuran derivatives serve as key intermediates in the synthesis of pharmaceutical compounds. The structural versatility of these compounds allows for the development of various therapeutic agents. For example, the synthesis of "Dabigatran etexilate tetrahydrate," a compound related to the anticoagulant dabigatran, involves benzofuran derivatives. This highlights their importance in the pharmaceutical industry for creating complex therapeutic molecules (Liu et al., 2012).

Synthesis of Pyran Derivatives

Benzofuran compounds have been used in the synthesis of pyran derivatives, showcasing their utility in creating diverse organic molecules. Such syntheses contribute to the development of novel compounds with potential applications in medicinal chemistry and material science (Mérour & Cossais, 1991).

Catalysis and Chemical Synthesis

In catalysis, benzofuran derivatives have been utilized in ligand- and additive-controlled processes. A study describes the highly chemo- and regioselective synthesis of α,β-unsaturated amides from alkynes and aminophenols using benzofuran derivatives. This demonstrates their role in facilitating complex chemical reactions, which is crucial for the development of fine chemicals and pharmaceuticals (Sha & Alper, 2017).

Photoluminescence and Coordination Polymers

Benzofuran derivatives have found applications in the development of coordination polymers with interesting photoluminescence properties. These materials have potential uses in sensors, optoelectronics, and as luminescent markers in biological research (Liu et al., 2011).

Properties

IUPAC Name

(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-5-10-21(3)12-16-17(22)9-8-15-19(23)18(25-20(15)16)11-14-7-6-13(2)24-14/h6-9,11,22H,4-5,10,12H2,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAHMZQUSFDEST-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(O3)C)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(O3)C)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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